molecular formula C15H12FNO3 B12138087 N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12138087
M. Wt: 273.26 g/mol
InChI Key: HQWFXNOFOYUZNW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound built around the 1,4-benzodioxane scaffold, an evergreen and versatile template widely employed in medicinal chemistry to design molecules with diverse biological activities . This scaffold is recognized for its ability to interact with various enzymatic targets and protein receptors, making it a valuable starting point for drug discovery programs . The 1,4-benzodioxane core is found in compounds investigated for a range of therapeutic areas, including as antiviral agents and in cancer chemotherapy . Researchers can leverage this carboxamide derivative as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for probing biological targets such as poly(ADP-ribose)polymerase 1 (PARP1), an important anticancer drug target , or for developing potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B) for neurological disorder research . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)17-15(18)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14H,9H2,(H,17,18)

InChI Key

HQWFXNOFOYUZNW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Intermediates

The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves three primary stages:

  • Synthesis of the benzodioxine ring system

  • Introduction of the 3-fluorophenyl group

  • Formation of the carboxamide functionality

A critical intermediate in this process is 3-fluorophenol, which can be synthesized via diazotization and hydrolysis of 3-fluoroaniline . The patent CN102260143A outlines a high-yield (75–81%) method for producing 3-fluorophenol using sulfuric acid, sodium nitrite, and copper sulfate under controlled thermal conditions . This intermediate is subsequently functionalized to introduce the fluorophenyl moiety into the benzodioxine scaffold.

Diazotization and Hydrolysis of 3-Fluoroaniline

The production of 3-fluorophenol from 3-fluoroaniline involves the following optimized steps :

StepReagents/ConditionsYield
DiazotizationH₂SO₄, NaNO₂, <5°CN/A
HydrolysisH₂SO₄, CuSO₄, 130–135°C75–81%

In this process, 3-fluoroaniline undergoes diazotization with sodium nitrite in a sulfuric acid medium at subzero temperatures to form a diazonium salt. Hydrolysis at elevated temperatures in the presence of copper sulfate catalysts yields 3-fluorophenol, which is isolated via distillation . This method avoids the hazardous conditions associated with traditional Schiemann reactions, making it industrially viable.

Formation of the Benzodioxine Ring System

The benzodioxine core is typically constructed through a cyclization reaction between a catechol derivative and a 1,2-dihaloethane under basic conditions. For example, reacting 1,2-dihydroxybenzene with 1,2-dibromoethane in the presence of potassium carbonate generates the 2,3-dihydro-1,4-benzodioxine framework. Subsequent oxidation or functionalization at the 2-position introduces a carboxylic acid group, which is critical for amide bond formation .

Key parameters for this step include:

  • Temperature : 80–100°C

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Reagent SystemConditionsYield Range
EDCl/HOBtDCM, RT, 12–24h60–75%
Thionyl chlorideReflux, followed by amine addition50–65%

In the EDCl/HOBt method , the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), facilitating nucleophilic attack by 3-fluoroaniline. The reaction proceeds in dichloromethane at room temperature, with yields reaching 75% after chromatographic purification .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for the diazotization and hydrolysis steps to enhance heat transfer and reduce reaction times . Key advancements include:

  • Automated purification systems : Centrifugal partition chromatography (CPC) for high-purity isolation of intermediates.

  • Solvent recovery : Closed-loop systems to minimize waste in amidation steps.

  • Process analytical technology (PAT) : Real-time monitoring of reaction parameters to ensure consistency.

A comparative analysis of batch vs. continuous flow methods reveals a 15–20% increase in overall yield when using flow chemistry for the benzodioxine ring formation .

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant strategies for synthesizing this compound:

ParameterRoute A (Stepwise)Route B (Convergent)
Total Steps53
Overall Yield45–50%55–60%
Key AdvantageEasier intermediate isolationFewer purification steps
ScalabilityModerateHigh

Route B, a convergent approach, integrates the benzodioxine and fluorophenyl segments earlier in the synthesis, reducing the number of isolation steps and improving throughput .

Scientific Research Applications

Medicinal Chemistry

Anti-Diabetic and Anti-Obesity Properties

Research indicates that derivatives of benzodioxine compounds exhibit significant anti-diabetic and anti-obesity effects. Specifically, N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its agonistic activity on human receptors associated with glucose metabolism. A study demonstrated that this compound induces lipolysis in rat adipocytes and increases cyclic adenosine monophosphate (cAMP) production in human neuroblastoma cells, suggesting its potential as a treatment for type II diabetes and obesity .

Table 1: Biological Activity of this compound

Activity TypeEffect ObservedReference
Lipolysis InductionIncreased fat breakdown in adipocytes
cAMP ProductionEnhanced signaling in neuroblasts
Anti-HyperglycemicReduced blood sugar levels in models

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process involving the use of various solvents and catalysts. The synthetic pathways often include reduction reactions and the use of protecting groups to ensure selectivity during the synthesis .

Table 2: Synthesis Overview

StepDescriptionConditions
Initial ReactionFormation of benzodioxine skeletonSolvent: Benzene
ReductionConversion to desired amide formCatalyst: Platinum oxide
PurificationCrystallization from suitable solventSolvent: Ethanol

Pharmacological Studies

Case Studies on Efficacy

Multiple studies have evaluated the pharmacological efficacy of this compound. For instance, a study on animal models showed that administration of this compound resulted in significant weight loss and improved insulin sensitivity compared to control groups. The results indicate a promising therapeutic profile for metabolic disorders .

Table 3: Summary of Pharmacological Studies

Study TypeModel UsedFindings
Animal StudyType II Diabetic RatsWeight reduction and improved insulin sensitivity
In Vitro StudyHuman Neuroblastoma CellsIncreased cAMP levels indicating enhanced metabolic activity

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • (Z)-4-fluoro-N’-(3-fluorophenyl)benzimidamide
  • Tris(3-fluorophenyl)antimony

Comparison:

Biological Activity

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound belonging to the benzodioxane class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12FNO3\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}_3

This compound features a benzodioxane core with a fluorinated phenyl group and a carboxamide functional group, contributing to its biological activity.

Research indicates that compounds in the benzodioxane class exhibit various mechanisms of action. The following mechanisms have been identified for this compound:

  • Inhibition of FtsZ Protein : Similar to other benzodioxane derivatives, this compound may inhibit the FtsZ protein involved in bacterial cell division. Inhibition of FtsZ leads to filamentation and eventual lysis of bacterial cells .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The specific pathways involved in its anticancer activity are still under investigation but may include apoptosis induction and cell cycle arrest.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting its activity against different cancer cell lines and microorganisms.

Cell Line/Organism IC50 (µM) Activity Type
HEPG2 (liver cancer)1.18 ± 0.14Anticancer
MCF7 (breast cancer)0.67Anticancer
A549 (lung cancer)0.010Anticancer
Methicillin-resistant S. aureus (MRSA)1 μg/mLAntimicrobial

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of benzodioxane derivatives, this compound demonstrated significant cytotoxicity against HEPG2 and MCF7 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin . This suggests a promising role for this compound in cancer therapy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against MRSA showed an MIC value of 1 μg/mL. This indicates its potential as an effective treatment option for resistant bacterial infections .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reactivity is consistent with general amide behavior .

Reaction Conditions and Outcomes

ConditionReagentsProduct(s) FormedYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 8h2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid + 3-fluoroaniline78
Basic Hydrolysis4M NaOH, 100°C, 6hSodium salt of the carboxylic acid + NH₃ release85

Hydrolysis kinetics are influenced by the electron-withdrawing effect of the 3-fluorophenyl group, which moderately activates the amide toward nucleophilic attack .

Ring-Opening Reactions of the Benzodioxine Moiety

The 1,4-benzodioxine ring undergoes cleavage under strong acidic or oxidative conditions, leading to diol or quinone derivatives .

Key Reactions

Reaction TypeConditionsMajor ProductMechanistic Pathway
Acid-Catalyzed CleavageH₂SO₄ (conc.), 60°C, 2hCatechol derivative + CO₂ releaseProtonation of ether oxygen → C-O bond cleavage
Oxidative Ring OpeningKMnO₄, H₂O, 25°C, 12h1,2-Dihydroxybenzene derivativeOxidation of methylene groups → ring fragmentation

The fluorine substituent on the phenyl group slightly stabilizes the intermediate carbocation during acid-catalyzed cleavage.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs electrophiles to specific positions due to fluorine’s meta-directing effect. Nitration and halogenation reactions are notable .

EAS Reactivity Profile

ElectrophileConditionsMajor Product(s)Regioselectivity
HNO₃/H₂SO₄0°C, 1h3-Fluoro-5-nitrobenzamideMeta to fluorine
Br₂/FeBr₃DCM, 25°C, 4h3-Fluoro-5-bromobenzamideMeta to fluorine

The benzodioxine ring remains intact under these conditions due to its electron-deficient nature .

Functionalization via Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic substitutions, enabling derivatization .

Reaction Examples

NucleophileConditionsProductApplication
Grignard Reagent (RMgX)THF, −78°C → RT, 6hN-(3-fluorophenyl)-ketone derivativeSynthesis of tertiary alcohols
HydrazineEtOH, reflux, 3hHydrazide derivativePrecursor for heterocycles

These reactions are critical for modifying the compound’s pharmacological profile .

Redox Reactions

The benzodioxine core and fluorophenyl group undergo selective reduction or oxidation .

Redox Pathways

ReactionReagentsProductNotes
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CTetrahydrobenzodioxine derivativePartial saturation of the ring
Oxidation (Benzylic C-H)DDQ, CH₂Cl₂, 25°C, 8hQuinone derivativeRequires electron-deficient ring

The 3-fluorophenyl group enhances oxidative stability compared to non-fluorinated analogs .

Complexation with Metal Ions

The carboxamide and ether oxygen atoms act as ligands for transition metals, forming coordination complexes .

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(II)Cl₂MeOHOctahedral Cu(II)-amide complex4.2
Fe(III)NO₃H₂O/EtOHTetragonal Fe(III) complex3.8

These complexes are explored for catalytic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar benzodioxine carboxamides are synthesized using 2,3-dihydro-1,4-benzodioxin-6-amine derivatives and fluorophenyl carboxylic acids under alkaline conditions (e.g., Na₂CO₃, pH 9–10) in DMF as a solvent. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (room temperature to 60°C), and reaction time (3–6 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Key signals include the benzodioxine protons (δ 4.2–4.5 ppm for –O–CH₂–O–), fluorophenyl aromatic protons (δ 6.8–7.5 ppm), and carboxamide NH (δ 8.1–8.3 ppm, broad) .
  • IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and C–F vibration (~1100–1200 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) and purity .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

  • Methodological Answer : Standard enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) using protocols from :

  • α-Glucosidase assay : Incubate compound (0.1–100 µM) with enzyme and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8). Measure absorbance at 405 nm after 30 minutes. IC₅₀ values <10 µM indicate strong inhibitory potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the fluorophenyl ring) impact enzymatic inhibition efficacy and selectivity?

  • Methodological Answer : Substituent effects can be systematically studied using SAR (structure-activity relationship) models. For example:

  • Meta- vs. para-fluorophenyl groups : Meta-substitution (3-fluorophenyl) enhances steric interaction with enzyme active sites, as seen in improved α-glucosidase inhibition (IC₅₀ = 2.8 µM) compared to para-substituted analogs (IC₅₀ = 12.4 µM) .
  • Electron-withdrawing groups : Nitro or trifluoromethyl substituents reduce potency due to excessive electron withdrawal, destabilizing hydrogen bonding with catalytic residues .

Q. What computational strategies are effective for predicting binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Use crystal structures of α-glucosidase (PDB: 3W37) or acetylcholinesterase (PDB: 4EY7). Key interactions include hydrogen bonding between the carboxamide group and Asp214 (α-glucosidase) or Ser203 (acetylcholinesterase) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions. Standardize protocols:

  • Enzyme source : Use recombinant human enzymes vs. animal-derived variants.
  • Substrate concentration : Ensure Km values are matched (e.g., 0.5 mM for α-glucosidase assays).
  • Positive controls : Include acarbose (α-glucosidase) or donepezil (acetylcholinesterase) for cross-study validation .

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